molecular formula C9H8N2O2 B173504 4,5-Dimethyl-2-nitrobenzonitrile CAS No. 15089-77-7

4,5-Dimethyl-2-nitrobenzonitrile

Cat. No. B173504
Key on ui cas rn: 15089-77-7
M. Wt: 176.17 g/mol
InChI Key: KMXMOTHNWNJKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07002022B2

Procedure details

0.41 g Sodium nitrite in water is added to 1 g 4,5-dimethyl-2-nitroaniline in 3 mL conc. HCl and stirred for 1 hour at +4° C. This solution is added to a mixture of 0.67 g copper (I) cyanide, 0.98 g sodium cyanide, 0.32 g sodium carbonate, 25 mL of water and 3 mL toluene. The mixture is stirred for 12 hours at room temperature and worked up to give 0.45 g 4,5-dimethyl-2-nitrobenzonitrile. 4,5-Dimethyl-2-nitrobenzonitrile is reduced with iron powder in acetic acid to yield 4,5-dimethyl-2-aminobenzonitrile. 4,5-Dimethyl-2-aminobenzonitrile is heated at reflux for 12 hours in conc. HCl to give 4,5-dimethyl-2-aminobenzoic acid. 4,5-Dimethyl-2-aminobenzoic acid is reacted with trimethylsilyl-diazomethane to yield methyl 4,5-dimethyl-2-aminobenzoate (Chem. Pharm. Bull. Vol. 29, 1475 (1981)).
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
copper (I) cyanide
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH3:5][C:6]1[C:12]([CH3:13])=[CH:11][C:9](N)=[C:8]([N+:14]([O-:16])=[O:15])[CH:7]=1.[Cu][C:18]#[N:19].[C-]#N.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O.Cl.C1(C)C=CC=CC=1>[CH3:5][C:6]1[C:12]([CH3:13])=[CH:11][C:9]([C:18]#[N:19])=[C:8]([N+:14]([O-:16])=[O:15])[CH:7]=1 |f:0.1,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC(=C(N)C=C1C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
Cl
Step Two
Name
copper (I) cyanide
Quantity
0.67 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
0.98 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0.32 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour at +4° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 12 hours at room temperature
Duration
12 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC(=C(C#N)C=C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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